

Technical Support Center: PX-866-17OH Kinase Profiling

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Compound of Interest

Compound Name: PX-866-17OH

Cat. No.: B593762

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of **PX-866-17OH** in kinase profiling.

Frequently Asked Questions (FAQs)

Q1: What is **PX-866-17OH** and how does it relate to PX-866 (sonolisib)?

PX-866-17OH is the primary and more potent active metabolite of PX-866 (sonolisib), an irreversible pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K).[1] PX-866 undergoes extensive first-pass metabolism in the liver to form **PX-866-17OH**, which exhibits greater potency against certain PI3K isoforms.[1]

Q2: What are the primary targets of **PX-866-17OH**?

The primary targets of **PX-866-17OH** are the Class I PI3K isoforms. It inhibits PI3K α , PI3K β , PI3K γ , and PI3K δ with varying potencies.

Q3: What are the known off-target effects of PX-866 and its metabolite **PX-866-17OH** on kinases?

While PX-866 is a selective PI3K inhibitor, some off-target activity has been observed. In a screening against 235 kinases, PX-866 at a concentration of 1 μ M was found to inhibit two kinases by more than 30%:

- Lck (Lymphocyte-specific protein tyrosine kinase): 32% inhibition
- LOK (Serine/threonine-protein kinase 10): 40% inhibition

Comprehensive kinase profiling data specifically for the metabolite **PX-866-17OH** is not as widely published. However, given its structural similarity to the parent compound, it is reasonable to investigate its activity against these potential off-targets.

Q4: How can I determine if my experimental results are affected by off-target effects of **PX-866-17OH**?

If you observe unexpected cellular phenotypes that cannot be explained by the inhibition of the PI3K/Akt pathway, it is prudent to consider potential off-target effects. Here are a few troubleshooting steps:

- Use a structurally unrelated PI3K inhibitor: Compare the phenotype induced by **PX-866-17OH** with that of another PI3K inhibitor with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.
- Rescue experiments: Attempt to rescue the phenotype by activating downstream components of the PI3K pathway.
- Directly test off-target activity: Perform in vitro kinase assays to directly measure the inhibitory activity of **PX-866-17OH** against suspected off-target kinases like Lck and LOK.

Data Presentation

Table 1: Inhibitory Activity of **PX-866-17OH** against Class I PI3K Isoforms

Kinase Isoform	IC50 (nM)[2]
PI3K α (p110 α)	14
PI3K β (p110 β)	57
PI3K γ (p110 γ)	131
PI3K δ (p110 δ)	148

Table 2: Potential Off-Target Kinase Activity of PX-866 (1 μ M)

Off-Target Kinase	% Inhibition
Lck	32%
LOK	40%

Experimental Protocols

Protocol 1: In Vitro Radiometric Kinase Assay for Off-Target Profiling

This protocol describes a standard method to determine the inhibitory activity of a compound against a specific kinase using radiolabeled ATP.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Purified recombinant kinase (e.g., Lck, LOK)
- Kinase-specific substrate peptide
- **PX-866-17OH** (or other test compound) dissolved in DMSO
- Kinase assay buffer (specific to the kinase of interest)
- [γ - 33 P]ATP or [γ - 32 P]ATP
- Unlabeled ATP
- Phosphocellulose filter paper
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Reaction Setup:
 - Prepare a master mix containing the kinase assay buffer, substrate peptide, and purified kinase.
 - In a microcentrifuge tube or 96-well plate, add a small volume of the test compound (**PX-866-17OH**) at various concentrations. Include a DMSO-only control.
 - Add the kinase/substrate master mix to each well.
 - Pre-incubate the mixture for 10-15 minutes at room temperature.
- Initiation of Kinase Reaction:
 - Prepare the ATP solution by mixing unlabeled ATP with [γ - ^{33}P]ATP. The final ATP concentration should be close to the K_m for the specific kinase.
 - Initiate the kinase reaction by adding the ATP mixture to each well.
- Incubation:
 - Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stopping the Reaction and Substrate Capture:
 - Spot a portion of each reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.
- Washing:
 - Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ - ^{33}P]ATP.
- Detection:
 - Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

- Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Protocol 2: Fluorescence-Based Kinase Assay for Inhibitor Profiling

This protocol provides a non-radioactive alternative for assessing kinase inhibition.^{[6][7][8]}

Materials:

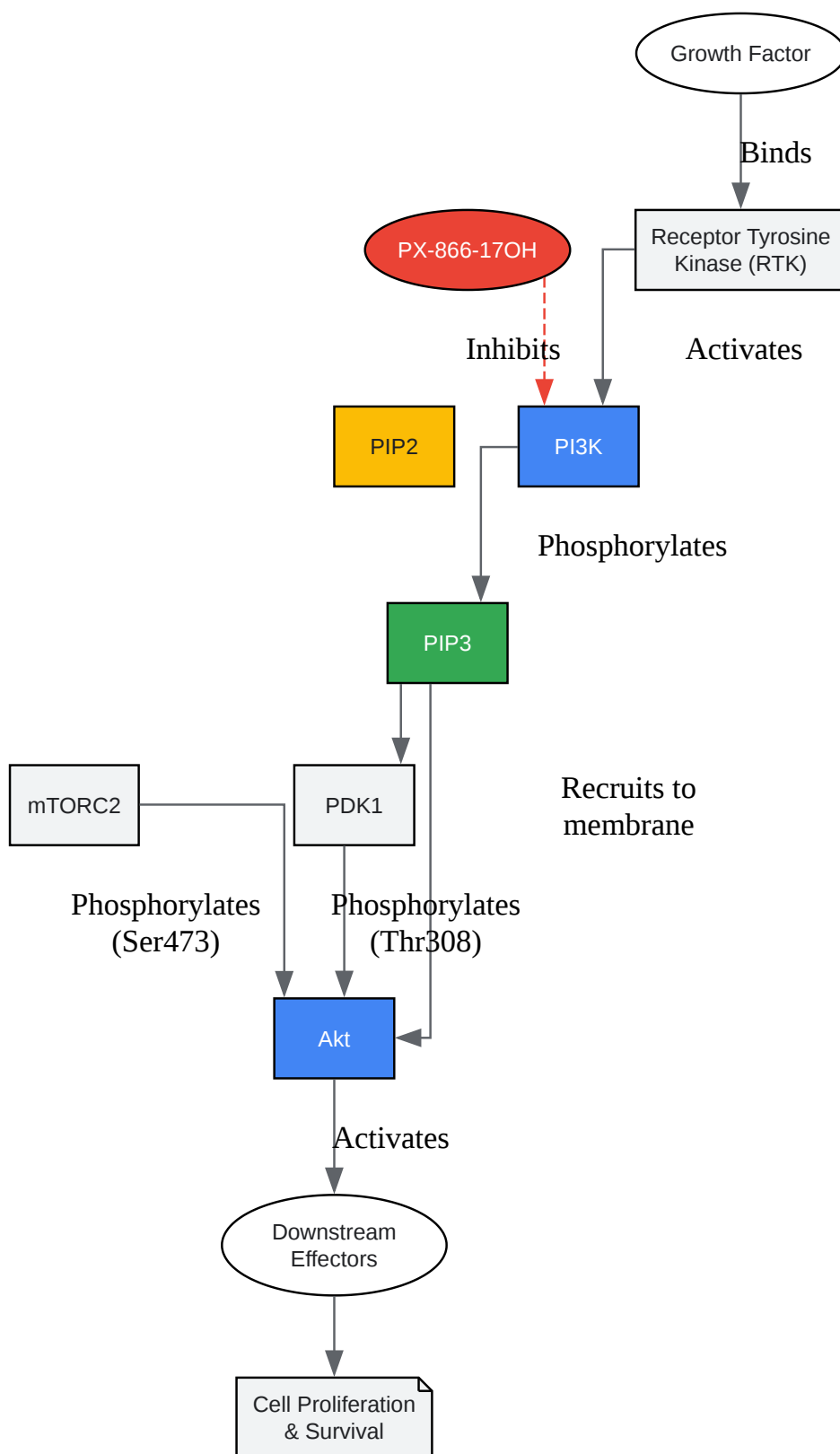
- Purified recombinant kinase
- Fluorescently labeled substrate peptide
- **PX-866-17OH** (or other test compound) dissolved in DMSO
- Kinase assay buffer
- ATP
- Stop solution (e.g., EDTA)
- Microplate reader capable of fluorescence detection

Procedure:

- Reaction Setup:
 - Similar to the radiometric assay, prepare a master mix with kinase assay buffer and purified kinase.

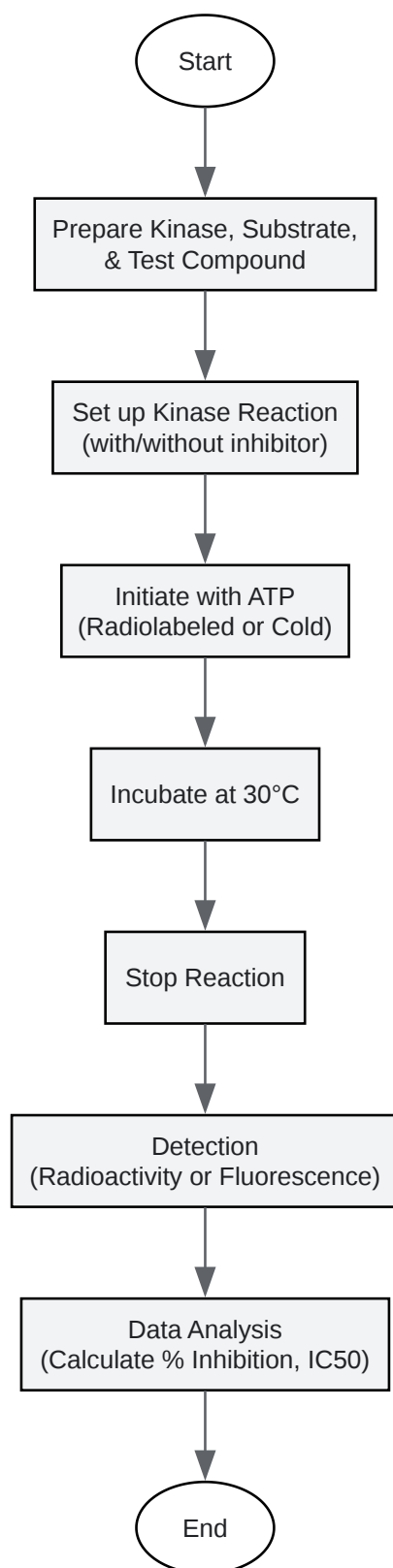
- Add the test compound at various concentrations to the wells of a microplate. Include a DMSO-only control.
- Add the kinase master mix to each well.
- Substrate Addition:
 - Add the fluorescently labeled substrate peptide to each well.
- Initiation of Kinase Reaction:
 - Initiate the reaction by adding ATP to each well.
- Incubation:
 - Incubate the plate at 30°C for the desired reaction time.
- Stopping the Reaction:
 - Terminate the reaction by adding a stop solution.
- Detection:
 - Measure the fluorescence signal using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used. The change in fluorescence intensity or polarization is proportional to the extent of substrate phosphorylation.
- Data Analysis:
 - Calculate the percentage of kinase activity and inhibition as described for the radiometric assay to determine the IC₅₀ value.

Visualizations



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Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of **PX-866-17OH**.



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Caption: General experimental workflow for an in vitro kinase inhibition assay.

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